Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the class of benzoimidazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzene ring, and functional groups such as an amino group, a keto group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of o-phenylenediamine with methyl 2-oxo-2-(phenylamino)acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 2-oxo-3-(phenylamino)-2,3-dihydro-1H-indole-6-carboxylate
Uniqueness
Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific combination of functional groups and its benzoimidazole core structure. This uniqueness contributes to its distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 6-amino-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,10H2,1H3,(H2,11,12,14) |
InChI Key |
MPSJNPYQKJOASL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC(=O)N2 |
Origin of Product |
United States |
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